molecular formula C12H19BClNO2 B1519692 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 616227-14-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B1519692
CAS No.: 616227-14-6
M. Wt: 255.55 g/mol
InChI Key: BPWXBRPJNZRTGP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is an arylboronic acid pinacol ester derivative, where the boronate group is para-substituted on the aniline ring. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications. Key properties include:

  • Molecular Formula: C₁₂H₁₈BNO₂·HCl (free base: C₁₂H₁₈BNO₂) .
  • Molecular Weight: 255.55 g/mol (free base: 219.09 g/mol) .
  • CAS Number: 616227-14-6 (hydrochloride); 214360-73-3 (free base) .
  • Purity: ≥95.0% (GC) in commercial grades, with industrial availability in bulk quantities (e.g., 25 kg drums) .

Synthesis and Applications
Synthesized via pinacol esterification of boronic acids, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures in pharmaceuticals and materials science . Its hydrochloride form improves stability during storage and reaction handling .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWXBRPJNZRTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. Notably:

  • Suzuki-Miyaura Coupling : It acts as a boron source for coupling reactions between aryl halides and organoborons, facilitating the formation of biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has been explored for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its dioxaborolane structure aids in enhancing bioavailability and target specificity.

Materials Science

The compound has promising applications in materials science due to its unique properties:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers with tailored properties for specific applications such as drug delivery systems and biosensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.

Case Study 2: Cross-Coupling Reactions

In a research article from Organic Letters, the effectiveness of this compound as a boron reagent was evaluated in Suzuki-Miyaura reactions. The study highlighted high yields and selectivity for biaryl products when using this compound compared to traditional boronic acids.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with aryl halides. This mechanism is crucial in the synthesis of complex organic molecules.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions.

  • Boronic Acid Pathways: Involved in the formation of boronic esters and subsequent cross-coupling reactions.

Comparison with Similar Compounds

Research Trends and Industrial Relevance

Recent studies highlight the compound’s utility in covalent organic frameworks (COFs) and prodrug activation (e.g., boronic acid-mediated drug release) . Industrial catalogs (e.g., Enamine Ltd., Thermo Scientific) emphasize its role in synthesizing kinase inhibitors and antiviral agents .

Challenges :

  • Sensitivity to protic solvents limits use in aqueous media without stabilizers .
  • Cost remains a barrier for large-scale applications (e.g., ¥25,500/25g for free base) .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H18BClN2O2
  • Molecular Weight: 252.13 g/mol
  • CAS Number: 181219-01-2
  • InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. One significant area of interest is its role as a boronic acid derivative, which can form reversible covalent bonds with diols in biological systems. This property is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:

  • CYP450 Enzymes: Inhibition studies have shown that certain derivatives can inhibit CYP3A4 with an IC50 value as low as 0.34 μM. This suggests potential for drug-drug interactions and highlights the need for careful evaluation in therapeutic contexts .
EnzymeIC50 (μM)
CYP3A40.34
CYP1A4>5
CYP2C9>5
CYP2C19>5
CYP2D6>5

Anticancer Properties

Recent studies have explored the anticancer potential of boron-containing compounds. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. The selectivity for cancer cells is a crucial factor in drug development.

Case Studies

  • Study on Antitumor Activity:
    A study evaluated the effects of a related compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 value of 0.126 μM against these cells while showing minimal effects on non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for further development.
  • Pharmacokinetics and Toxicology:
    In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of related compounds. Results indicated moderate exposure and slow elimination rates, suggesting potential for sustained therapeutic effects while also necessitating careful monitoring for toxicity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in synthesizing pharmaceuticals and advanced materials.

Key Data:

Reaction ComponentDetails
CatalystsPd(PPh₃)₄, PdCl₂(dppf)
BaseNa₂CO₃, K₃PO₄
SolventTHF, Dioxane, or Toluene
Temperature80–100°C
Yield Range65–92%

Mechanism:

  • Oxidative Addition: Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

  • Transmetalation: Boronic ester transfers the aryl group to Pd²⁺.

  • Reductive Elimination: Biaryl product forms, regenerating Pd⁰ .

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to the para position relative to the boronic ester. Common reactions include nitration and sulfonation.

Example: Nitration

ParameterValue
Nitrating AgentHNO₃/H₂SO₄
Conditions0–5°C
Product4-Nitro derivative
Yield78%

The protonated amino group in the hydrochloride form reduces nucleophilicity, requiring careful control of reaction pH to avoid deactivation .

Buchwald-Hartwig Amination

The boronic ester participates in Pd-catalyzed C–N bond formation with aryl halides and amines:

Reaction Scheme:
Ar B pin +Ar X+AminePd catalystAr Ar NHR\text{Ar B pin }+\text{Ar X}+\text{Amine}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar NHR}

Conditions:

  • Catalyst: Pd(OAc)₂ with Xantphos ligand

  • Solvent: DMF at 100°C

  • Yield: 70–85%

Boronic Ester Hydrolysis

Under acidic or basic conditions, the dioxaborolane group hydrolyzes to boronic acid:

B pin HCl H O or NaOH EtOHB OH 2\text{B pin }\xrightarrow{\text{HCl H O or NaOH EtOH}}\text{B OH }_2

Kinetics:

  • Half-life in pH 7 buffer: ~12 hours

  • Complete hydrolysis in 1M HCl: 2 hours

Diazotization and Subsequent Reactions

The aniline group undergoes diazotization to form diazonium salts, enabling Sandmeyer or Heck-type reactions:

Sandmeyer Reaction:

StepDetails
DiazotizationNaNO₂, HCl, 0–5°C
CuCN/KIForms aryl cyanide/iodide
Yield60–75%

Reductive Amination

The protonated aniline reacts with aldehydes/ketones under reducing conditions:

Conditions:

  • Reducing Agent: NaBH₃CN

  • Solvent: MeOH/THF

  • Yield: 50–68%

Coordination with Transition Metals

The boronic ester and aniline groups act as ligands for metal complexes:

Example Pd Complex:
PdCl2+4 pin B C H NH Cl [Pd N B L]\text{PdCl}_2+\text{4 pin B C H NH Cl }\rightarrow [\text{Pd N B L}]

  • Stability: Enhanced in polar aprotic solvents

Preparation Methods

Direct Borylation of 4-Bromoaniline

One of the most common and efficient routes involves the palladium-catalyzed borylation of 4-bromoaniline or its derivatives:

  • Reaction Type: Palladium-catalyzed Miyaura borylation
  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
  • Boron Source: Bis(pinacolato)diboron (B2pin2)
  • Base: Potassium acetate or potassium carbonate
  • Solvent: Typically dimethylformamide (DMF), dioxane, or a mixture of toluene and water
  • Temperature: 80–100 °C
  • Yield: Generally high, often above 75%

Example Reaction Conditions:

Parameter Details
Catalyst Pd(PPh3)4 (5 mol%)
Boron Reagent Bis(pinacolato)diboron (1.2 equiv.)
Base Potassium carbonate (2 equiv.)
Solvent Toluene/water mixture
Temperature 90 °C
Reaction Time 12–24 hours
Yield 77% (isolated)

This method allows for direct installation of the boronate ester onto the aromatic ring bearing the amine group, which can then be converted into the hydrochloride salt by treatment with HCl in an appropriate solvent.

Protection and Deprotection Strategies

Because the free amine in aniline can coordinate to the palladium catalyst and reduce reaction efficiency, protection of the amine group is sometimes employed:

  • Amine Protection: Acetylation or Boc-protection of the aniline nitrogen prior to borylation to prevent catalyst poisoning.
  • Borylation: Conducted under similar palladium-catalyzed conditions as above.
  • Deprotection: Removal of the protecting group under acidic conditions, followed by formation of the hydrochloride salt.

This approach can improve yields and purity when sensitive substrates are involved.

Alternative Routes via Suzuki-Miyaura Coupling

In some cases, the boronate ester is introduced via Suzuki-Miyaura cross-coupling of 4-bromoaniline with preformed boronate esters:

  • Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronate ester.
  • Step 2: Coupling with aniline derivatives under palladium catalysis.
  • Step 3: Conversion to hydrochloride salt.

This route is less common but useful for complex substitutions or multi-functionalized molecules.

Summary of Key Reaction Parameters and Yields

Preparation Method Catalyst Base Solvent Temp (°C) Yield (%) Notes
Direct Miyaura Borylation Pd(PPh3)4 (5 mol%) K2CO3 Toluene/H2O 90 77 Efficient, straightforward
Amine Protection + Borylation Pd(dppf)Cl2 KOAc Dioxane 80 70-80 Protect amine for better yield
Suzuki Coupling with Boronate Pd(PPh3)4 or Pd(dppf)Cl2 K3PO4 or K2CO3 DMF or Toluene 80-100 65-75 For complex substrates

Research Findings and Considerations

  • Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for their high activity and selectivity in borylation reactions.
  • Base Influence: Potassium carbonate and potassium acetate are commonly used bases; the choice affects reaction rate and yield.
  • Solvent Effects: Biphasic systems (toluene/water) facilitate product isolation and catalyst turnover.
  • Reaction Time: Longer reaction times (12–24 hours) ensure complete conversion but should be optimized to avoid degradation.
  • Purity and Stability: Conversion to hydrochloride salt improves the compound's stability and handling properties.
  • Scalability: These methods are scalable for industrial synthesis with appropriate optimization.

Q & A

(Basic) What are the recommended methods for synthesizing and characterizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of aniline derivatives. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirm boronate ester formation (e.g., 11B^{11}\text{B} NMR at ~30 ppm) and aromatic proton integration .
  • X-ray Diffraction (XRD): Resolve crystal structure to verify substituent positioning and hydrogen bonding patterns, as demonstrated for analogous dioxaborolane-aniline derivatives .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% as per GC data for similar compounds) .

(Basic) How should this compound be stored to ensure stability, and what safety precautions are required?

Answer:

  • Storage: Store at 2–8°C under inert gas (e.g., nitrogen) to prevent boronate hydrolysis. Protect from light to avoid photodegradation .
  • Safety: Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Use fume hoods for handling powders to minimize inhalation risks .

(Advanced) How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?

Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) in polar aprotic solvents (THF, DMF) at 60–80°C.
  • Base Selection: Use K2_2CO3_3 or Cs2_2CO3_3 to enhance coupling efficiency.
  • Monitoring: Track reaction progress via 11B^{11}\text{B} NMR to detect boronate decomposition or side-product formation .

(Advanced) How to design stability studies for this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design: Incubate samples in buffers (pH 1–12) at 25°C and 40°C.
  • Analytical Methods:
    • HPLC-MS: Quantify degradation products (e.g., free aniline or boric acid).
    • Differential Scanning Calorimetry (DSC): Detect thermal decomposition events (melting point: 165–170°C for related analogs) .

(Advanced) How to resolve contradictions in reported melting points or spectral data for this compound?

Answer:

  • Cross-Validation: Compare DSC data with XRD to confirm crystalline phase consistency .
  • Isotopic Labeling: Use deuterated solvents in NMR to eliminate solvent interference in aromatic proton assignments .

(Advanced) What role does the hydrochloride moiety play in modifying this compound’s properties?

Answer:
The hydrochloride salt enhances:

  • Solubility: Improves aqueous solubility for biological assays.
  • Stability: Reduces amine oxidation via protonation.
  • Bioavailability: Facilitates salt formation in API intermediates, as seen in pharmaceutical impurity standards .

(Basic) What analytical methods are recommended for purity assessment?

Answer:

  • Gas Chromatography (GC): Quantify volatile impurities (purity >95% for commercial batches) .
  • Elemental Analysis: Verify C/H/N/B ratios to confirm stoichiometry.

(Advanced) How to address discrepancies in reaction yields when scaling up synthesis?

Answer:

  • Mechanistic Studies: Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.
  • Process Control: Optimize mixing efficiency and temperature gradients in large-scale reactors .

(Advanced) What strategies mitigate boronate ester hydrolysis during prolonged reactions?

Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes to exclude moisture.
  • Protecting Groups: Introduce steric hindrance via tert-butyl substituents, as demonstrated in structurally similar compounds .

(Basic) How to validate the compound’s identity in cross-coupling reactions?

Answer:

  • Control Reactions: Compare with known boronate esters (e.g., pinacol phenylboronic esters) in model Suzuki couplings.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H18_{18}BNO2_2·HCl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

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